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Compound of Interest

Compound Name: PF-06465469

Cat. No.: B609992 Get Quote

CAS Number: 1407966-77-1

This technical guide provides an in-depth overview of PF-06465469, a potent and covalent

inhibitor of Interleukin-2 inducible T-cell kinase (ITK). The information is tailored for

researchers, scientists, and professionals involved in drug development, with a focus on its

mechanism of action, key experimental data, and detailed methodologies for its evaluation.

Core Compound Information
PF-06465469 is a small molecule inhibitor that has demonstrated significant potential in

modulating T-cell signaling pathways. Its fundamental properties are summarized below.

Property Value

CAS Number 1407966-77-1

Molecular Formula C₃₀H₃₃N₇O₂

Molecular Weight 523.63 g/mol

Primary Target Interleukin-2 inducible T-cell kinase (ITK)

Secondary Target(s) Bruton's tyrosine kinase (BTK)

Mechanism of Action Covalent, irreversible inhibitor
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Quantitative Biological Activity
PF-06465469 exhibits potent inhibitory activity in various enzymatic and cell-based assays. The

following table summarizes key quantitative data.

Assay Type
Target/Cell
Line

Endpoint Result (IC₅₀) Reference

Enzymatic Assay ITK Activity 2 nM [1][2][3]

Enzymatic Assay BTK Activity 2 nM [4]

Cell-Based IP1

Assay
Jurkat cells IP1 Prod. 31 nM [4]

Human Whole

Blood Assay
Human T-cells IL-2 Prod. 48 nM [3][4]

PLCγ

Phosphorylation

Assay

Jurkat cells p-PLCγ 31 nM [3]

Mechanism of Action and Signaling Pathway
PF-06465469 is a covalent inhibitor that specifically targets a cysteine residue in the active site

of ITK, leading to its irreversible inactivation. ITK is a crucial non-receptor tyrosine kinase in the

T-cell receptor (TCR) signaling pathway. Upon TCR activation, ITK is activated and

subsequently phosphorylates downstream substrates, most notably Phospholipase C gamma 1

(PLCγ1). The phosphorylation of PLCγ1 initiates a cascade of downstream events, including

the generation of inositol triphosphate (IP3) and diacylglycerol (DAG), leading to calcium

mobilization and activation of transcription factors like NFAT and AP-1. These transcription

factors drive the expression of key cytokines, such as Interleukin-2 (IL-2), which are essential

for T-cell proliferation and differentiation.

By covalently binding to ITK, PF-06465469 effectively blocks this signaling cascade, leading to

the inhibition of T-cell activation and cytokine production. Additionally, PF-06465469 has been

shown to inhibit the phosphorylation of MEK1/2 and AKT, suggesting a broader impact on T-cell

signaling pathways[3].
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Caption: ITK signaling pathway and inhibition by PF-06465469.

Detailed Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize PF-
06465469. These protocols are based on published literature and standard laboratory

practices.

ITK Enzymatic Assay
This assay quantifies the ability of PF-06465469 to inhibit the kinase activity of recombinant

ITK.

Materials:

Recombinant human ITK enzyme

Poly(Glu, Tyr) 4:1 peptide substrate

ATP
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Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01%

Tween-20)

PF-06465469 stock solution in DMSO

ADP-Glo™ Kinase Assay Kit (Promega) or similar

384-well white assay plates

Procedure:

Prepare serial dilutions of PF-06465469 in DMSO and then dilute further in kinase buffer.

In a 384-well plate, add 2.5 µL of the diluted compound or DMSO (vehicle control).

Add 2.5 µL of a solution containing the ITK enzyme and the peptide substrate in kinase

buffer.

Pre-incubate the plate at room temperature for 15 minutes to allow for compound binding.

Initiate the kinase reaction by adding 5 µL of ATP solution in kinase buffer. The final ATP

concentration should be at its Km value.

Incubate the reaction at room temperature for 1 hour.

Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase

Assay kit according to the manufacturer's instructions.

Luminescence is measured using a plate reader.

The IC₅₀ value is calculated by fitting the data to a four-parameter logistic equation.

PLCγ Phosphorylation Assay in Jurkat Cells
This cell-based assay measures the inhibition of TCR-induced PLCγ phosphorylation in a T-cell

line.

Materials:
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Jurkat T-cells

RPMI-1640 medium supplemented with 10% FBS

Anti-CD3 antibody (e.g., OKT3 clone)

PF-06465469 stock solution in DMSO

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

Primary antibodies: anti-phospho-PLCγ1 (Tyr783), anti-total-PLCγ1

HRP-conjugated secondary antibody

Chemiluminescent substrate

Western blotting equipment

Procedure:

Culture Jurkat cells to a density of 1-2 x 10⁶ cells/mL.

Pre-treat the cells with various concentrations of PF-06465469 or DMSO for 1 hour at

37°C.

Stimulate the cells with anti-CD3 antibody (e.g., 10 µg/mL) for 10 minutes at 37°C.

Immediately lyse the cells on ice with lysis buffer.

Determine the protein concentration of the lysates using a BCA assay.

Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

Block the membrane with 5% BSA in TBST for 1 hour at room temperature.

Incubate the membrane with the primary anti-phospho-PLCγ1 antibody overnight at 4°C.

Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1

hour at room temperature.
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Detect the signal using a chemiluminescent substrate and an imaging system.

Strip the membrane and re-probe with an anti-total-PLCγ1 antibody to confirm equal

loading.

Densitometry is used to quantify the band intensities, and the IC₅₀ is calculated.

Human Whole Blood IL-2 Production Assay
This assay assesses the effect of PF-06465469 on T-cell activation in a more physiologically

relevant setting.

Materials:

Freshly drawn human whole blood from healthy donors (heparinized)

RPMI-1640 medium

Phytohemagglutinin (PHA) or anti-CD3/CD28 beads

PF-06465469 stock solution in DMSO

Human IL-2 ELISA kit

Procedure:

Dilute the whole blood 1:10 with RPMI-1640 medium.

Add the diluted blood to a 96-well plate.

Add various concentrations of PF-06465469 or DMSO and pre-incubate for 1 hour at 37°C

in a 5% CO₂ incubator.

Stimulate the T-cells by adding PHA (e.g., 5 µg/mL) or anti-CD3/CD28 beads.

Incubate the plate for 24-48 hours at 37°C in a 5% CO₂ incubator.

Centrifuge the plate to pellet the blood cells.
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Collect the plasma supernatant.

Measure the concentration of IL-2 in the supernatant using a human IL-2 ELISA kit

according to the manufacturer's protocol.

Calculate the IC₅₀ value based on the inhibition of IL-2 production.

CXCL12-Induced Cell Migration Assay
This assay evaluates the impact of PF-06465469 on T-cell chemotaxis.

Materials:

Jurkat T-cells

RPMI-1640 medium with 0.5% BSA

Recombinant human CXCL12

PF-06465469 stock solution in DMSO

Transwell inserts (e.g., 5 µm pore size) for a 24-well plate

Cell viability assay reagent (e.g., CellTiter-Glo®)

Procedure:

Starve Jurkat cells in RPMI-1640 with 0.5% BSA for 2-4 hours.

Pre-treat the cells with various concentrations of PF-06465469 or DMSO for 30 minutes.

In the lower chamber of the 24-well plate, add RPMI-1640 with 0.5% BSA containing

CXCL12 (e.g., 100 ng/mL). For the negative control, add medium without CXCL12.

Add the pre-treated Jurkat cells (e.g., 1 x 10⁵ cells in 100 µL) to the upper chamber of the

Transwell insert.

Incubate the plate for 4 hours at 37°C in a 5% CO₂ incubator.
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Remove the Transwell inserts.

Quantify the number of migrated cells in the lower chamber using a cell viability assay.

Calculate the percentage of migration inhibition relative to the DMSO control.
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Caption: Workflow for a CXCL12-induced cell migration assay.

Conclusion
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PF-06465469 is a potent and selective covalent inhibitor of ITK with demonstrated activity in

both enzymatic and cellular assays. Its ability to irreversibly inhibit a key kinase in the T-cell

signaling pathway makes it a valuable tool for research in immunology and a potential

therapeutic candidate for T-cell-mediated diseases. The experimental protocols provided in this

guide offer a framework for the further investigation and characterization of this and similar

compounds.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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